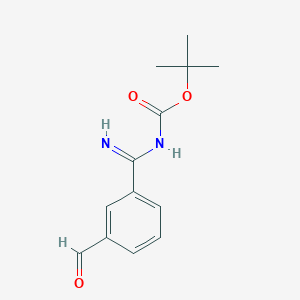
3-(Boc-amidino)-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Boc-amidino)-benzaldehyde is a chemical compound characterized by the presence of a benzaldehyde group substituted with a Boc-amidino group. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis. This compound is of significant interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 3-(Boc-amidino)-benzaldehyde typically involves the protection of the amidine group with a Boc group. One common method involves the reaction of benzaldehyde with a Boc-protected amidine precursor. The reaction is usually carried out under mild conditions to ensure the stability of the Boc group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-(Boc-amidino)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The Boc-amidino group can be substituted under specific conditions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Boc-amidino)-benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Boc-amidino)-benzaldehyde involves the interaction of the Boc-amidino group with various molecular targets. The Boc group provides steric protection, allowing the amidino group to interact selectively with specific enzymes or receptors. This selective interaction can modulate the activity of the target, leading to desired biological effects.
Comparación Con Compuestos Similares
3-(Boc-amidino)-benzaldehyde can be compared with other Boc-protected compounds, such as:
3-(Boc-amidino)-benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
3-(Boc-amidino)-benzyl alcohol: Similar in structure but with an alcohol group instead of an aldehyde.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
tert-butyl N-(3-formylbenzenecarboximidoyl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-5-9(7-10)8-16/h4-8H,1-3H3,(H2,14,15,17) |
Clave InChI |
SSCJFQRKPGHZGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=N)C1=CC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















